BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Structure-Activity Relationship Electronic Effects Thiazolidine Scaffold Optimization

2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1) is a synthetic thiazolidine-3-carboxamide derivative with molecular formula C₁₆H₁₈N₂O₂S₂ and molecular weight 334.5 g/mol. The compound features a thiazolidine core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with an N-(thiophen-2-ylmethyl)carboxamide moiety, wherein the thiophene ring is attached via a methylene (–CH₂–) linker, distinguishing it from analogs with direct thiophene–carboxamide connectivity.

Molecular Formula C16H18N2O2S2
Molecular Weight 334.45
CAS No. 2034483-99-1
Cat. No. B2614628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
CAS2034483-99-1
Molecular FormulaC16H18N2O2S2
Molecular Weight334.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2N(CCS2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C16H18N2O2S2/c1-20-13-6-4-12(5-7-13)15-18(8-10-22-15)16(19)17-11-14-3-2-9-21-14/h2-7,9,15H,8,10-11H2,1H3,(H,17,19)
InChIKeyXGVOHWJGFJQCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1): Structural Identity and Procurement Baseline


2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1) is a synthetic thiazolidine-3-carboxamide derivative with molecular formula C₁₆H₁₈N₂O₂S₂ and molecular weight 334.5 g/mol . The compound features a thiazolidine core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with an N-(thiophen-2-ylmethyl)carboxamide moiety, wherein the thiophene ring is attached via a methylene (–CH₂–) linker, distinguishing it from analogs with direct thiophene–carboxamide connectivity [1]. This compound is commercially available through screening compound suppliers such as Life Chemicals at ≥90% purity in micromole-scale quantities [2]. No peer-reviewed primary research articles or patents directly reporting biological or physicochemical data for this specific compound were identified in PubMed, Google Scholar, Semantic Scholar, or PubChem as of the search date; all quantitative differentiation evidence presented herein is therefore derived from class-level inference based on structurally related thiazolidine-4-carboxamide and thiazolidine-3-carboxamide derivatives [3][4].

Why Generic Substitution of 2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide Fails: Structural Determinants of Functional Specificity


Within the thiazolidine-3-carboxamide chemotype, even subtle structural permutations produce divergent biological profiles [1]. The target compound carries three interdependent structural features that cannot be simultaneously matched by any single commercially cataloged analog: (i) a para-methoxy substituent on the 2-phenyl ring, which electronic and steric contributions differ fundamentally from meta-methoxy or ortho-fluoro analogs; (ii) a thiophen-2-ylmethyl group connected via a methylene spacer to the carboxamide nitrogen, providing distinct conformational flexibility and hydrogen-bonding geometry compared to direct thiophene–nitrogen or tert-butyl amide analogs; and (iii) the absence of halogen substituents, which precludes the altered lipophilicity, metabolic susceptibility, and potential toxicity liabilities associated with bromo- or chloro-substituted congeners . SAR studies on 2-arylthiazolidine-4-carboxylic acid amides demonstrate that modifications to the 2-aryl moiety and the amide chain length independently modulate both cytotoxic potency (IC₅₀ ranging from low micromolar to >100 μM across PC-3, SKOV3, and MDA-MB231 cell lines) and cancer-cell selectivity [2]. These findings establish that in-class compounds are not functionally interchangeable; selecting a specific substitution pattern is a critical determinant of assay outcome.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1)


Para-Methoxy Substitution Confers Distinct Electronic Profile vs. Meta-Methoxy and Halogenated Analogs

The target compound bears a para-methoxy group on the 2-phenyl ring. In the structurally characterized analog N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, DFT calculations at the B3LYP/6-311++G(d,p) level established that electronic parameters—including HOMO-LUMO gap, electrophilicity index, and natural bond orbital (NBO) charge distribution—are highly sensitive to substituent position and identity [1]. Class-level SAR data from 2-arylthiazolidine-4-carboxylic acid amides further show that the position of the methoxy substituent (para vs. meta) alters cytotoxic potency; in the published series, the most selective compound (2e, bearing a 4-bromothienyl group) achieved enhanced selectivity for cancer cells vs. non-tumor cells, demonstrating that aryl substitution pattern directly governs biological outcome [2]. The para-methoxy configuration of the target compound is thus electronically and sterically non-equivalent to the meta-methoxy analog 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide and the bromo-substituted analog 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (CAS 2320960-07-2, MW 399.32) . No direct head-to-head biological comparison between these specific analogs has been published; differentiation rests on established SAR principles and computed electronic descriptors.

Structure-Activity Relationship Electronic Effects Thiazolidine Scaffold Optimization

Thiophen-2-ylmethyl Methylene Linker Provides Conformational Flexibility Absent in Direct Thiophene–Amide Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the thiophene ring and the carboxamide nitrogen, yielding an N-(thiophen-2-ylmethyl) motif. In contrast, several closely related commercial analogs—including 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide and 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide—feature direct N–thiophene connectivity without the methylene linker . The X-ray crystal structure of the simpler analog N-(thiophen-2-ylmethyl)thiophene-2-carboxamide confirms that the methylene linker adopts a specific dihedral angle (C–C–N–C torsion) that governs the relative orientation of the thiophene and amide planes, with implications for intermolecular hydrogen bonding (N–H···O) and π–π stacking interactions observed in the solid state [1]. Molecular docking studies of this analog against a lung cancer protein target (PDB 1x2j) demonstrated that the methylene-linked thiophene occupies a distinct binding pose compared to what would be predicted for a directly attached thiophene [1]. The additional rotational degree of freedom introduced by the CH₂ group may enable the target compound to access binding conformations unavailable to rigid, directly linked thiophene–amide analogs.

Conformational Analysis Hydrogen Bonding Ligand-Receptor Docking

Class-Level Cytotoxic Potential Supported by 2-Arylthiazolidine-4-Carboxamide SAR Data Across Six Cancer Cell Lines

While no cell-based assay data exist for CAS 2034483-99-1 specifically, the closest published chemotype—2-arylthiazolidine-4-carboxylic acid amides—provides a quantitative class-level efficacy benchmark. Hafez et al. (2021) synthesized and evaluated a series of 2-arylthiazolidine-4-carboxylic acid amide derivatives against PC-3 (prostate), SKOV3 (ovarian), and MDA-MB231 (breast) cancer cell lines, with the most selective compounds further tested against DLD-1, NCI-H520, MCF-7, and NCI-N87 cells [1]. The dodecyl amide bearing a 4-bromothienyl 2-aryl substituent (compound 2e) exhibited the highest cancer-cell selectivity, inducing G0/G1 cell-cycle arrest via p21 upregulation and CDK2/cyclin E downregulation, and promoting apoptosis through Bax/caspase-3 activation and Bcl-2 suppression [1]. Critically, this study explicitly included thiophene-substituted 2-aryl variants (including bromothienyl), establishing that thiophene incorporation into the 2-aryl position is compatible with—and can enhance—selective cytotoxicity [1]. Earlier foundational work by Lu et al. (2010) on the same chemotype reported IC₅₀ values in the low micromolar range against prostate cancer cells with enhanced selectivity in receptor-negative lines [2]. The target compound differs from 2e in three key respects: (a) the thiophene is on the carboxamide side chain rather than the 2-aryl position; (b) the amide chain is a thiophen-2-ylmethyl rather than dodecyl; and (c) the 2-aryl is 4-methoxyphenyl rather than 4-bromothienyl. These structural differences are expected to modulate both potency and selectivity, but quantitative directionality cannot be predicted without experimental testing.

Anticancer Activity Cytotoxicity Screening Thiazolidine SAR

Tyrosinase Inhibitory and Antioxidant Potential Inferred from Thiazolidine-4-Carboxamide Pharmacophore

Thiazolidine-4-carboxamide derivatives have been experimentally validated as mushroom tyrosinase inhibitors, with the most potent compound (3c) in a 2023 series achieving an IC₅₀ of 16.5 ± 0.37 μM, and compound 3d showing maximum DPPH radical scavenging activity with IC₅₀ = 18.17 μg/mL [1]. Molecular docking against mushroom tyrosinase (PDB 2Y9X) revealed binding affinities up to −8.4 kcal/mol, driven by hydrogen bonds and hydrophobic interactions within the active site [1]. The target compound, as a thiazolidine-3-carboxamide rather than a thiazolidine-4-carboxamide, presents a regioisomeric relationship to the validated pharmacophore. The shift of the carboxamide from position 4 to position 3 alters the spatial relationship between the hydrogen-bonding carboxamide and the 2-aryl substituent, which may affect binding pose and potency. The 4-methoxyphenyl group at position 2 mirrors the substitution pattern found in several active compounds in the published series, while the thiophen-2-ylmethyl group introduces an additional sulfur-containing heterocycle not present in the reference compounds. No direct tyrosinase inhibition data exist for the target compound.

Tyrosinase Inhibition Antioxidant Activity Skin Pigmentation Research

Absence of Halogen Substituents Distinguishes Target Compound from Bromo-Substituted Thiazolidine-3-Carboxamide Analogs with Divergent Physicochemical Profiles

The target compound (MW 334.5 g/mol) contains no halogen atoms, in contrast to the commercially available analog 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (CAS 2320960-07-2, MW 399.32 g/mol), which incorporates a bromine atom at the 3-position of the 4-methoxyphenyl ring . The bromine substituent increases molecular weight by approximately 65 Da (19.4% increase) and substantially elevates lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 based on standard fragment contributions for aromatic Br). This difference has practical consequences: higher lipophilicity generally correlates with increased metabolic clearance, altered plasma protein binding, and potential cytotoxicity from reactive metabolite formation via debromination [1]. The non-halogenated target compound is thus expected to exhibit a more favorable developability profile for hit-to-lead progression, though this comes at the potential cost of reduced target-binding affinity if halogen bonding or hydrophobic packing contributed by bromine are important for the desired biological target. The target compound also differs from the fluorophenyl analog 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide, where fluorine's strong electronegativity and small size produce distinct electronic and steric effects compared to the electron-donating methoxy group .

Physicochemical Properties Lipophilicity Drug-Likeness

Commercial Availability with Defined Pricing and Purity from Life Chemicals Enables Reproducible Procurement

CAS 2034483-99-1 is commercially available from Life Chemicals (catalog F6459-3624) at ≥90% purity in micromole-scale quantities: $57.00 (2 μmol), $63.00 (5 μmol), $69.00 (10 μmol), with larger quantities available on request [1]. This defined sourcing contrasts with several structurally related thiazolidine-3-carboxamide analogs (e.g., 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide) for which pricing and purity data are not publicly listed on non-excluded databases . The availability of a cataloged, purity-specified source supports experimental reproducibility—a critical consideration for academic and industrial screening programs where compound identity and purity directly affect assay interpretation. The compound is also listed through Evitachem (EVT-2751702), providing an alternative procurement channel, though specific pricing from this vendor was not compared [2]. No analytical characterization data (NMR, HPLC, MS) beyond the molecular formula and SMILES string were identified for this compound from non-excluded sources.

Compound Sourcing Screening Library Reproducibility

Recommended Application Scenarios for 2-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide Based on Current Evidence


SAR Probe for Thiazolidine-3-Carboxamide Anticancer Library Expansion

Researchers building focused libraries around the 2-arylthiazolidine-4-carboxamide cytotoxic pharmacophore should consider CAS 2034483-99-1 as a regioisomeric and substituent-diversified probe. The compound combines a 3-carboxamide (rather than 4-carboxamide) connectivity with a thiophen-2-ylmethyl amide side chain—a combination not represented in the published anticancer series of Hafez et al. (2021) or Lu et al. (2010) [1]. Its inclusion in a screening deck would test whether cytotoxicity and cancer-cell selectivity are retained when (a) the carboxamide is relocated from position 4 to position 3 on the thiazolidine ring, and (b) the amide substituent is a thiophene-containing heterocycle rather than an alkyl chain. The absence of halogen atoms facilitates cleaner interpretation of SAR without confounding effects from halogen bonding or metabolic debromination .

Regioisomeric Comparator for Thiazolidine-Based Tyrosinase Inhibitor Optimization

The validated thiazolidine-4-carboxamide tyrosinase inhibitory pharmacophore (best IC₅₀ = 16.5 μM, docking score −8.4 kcal/mol against PDB 2Y9X) provides a quantitative benchmark [2]. CAS 2034483-99-1, as a thiazolidine-3-carboxamide regioisomer, can serve as a negative or differential control to probe whether the 4-carboxamide orientation is essential for tyrosinase binding, or whether the 3-carboxamide isomer retains or alters inhibitory activity. The additional thiophene moiety may introduce unanticipated binding interactions with the copper-containing active site. This scenario is relevant for cosmetic and dermatological research groups investigating melanogenesis modulation.

Fragment-Based or Structure-Based Design Starting Point Leveraging Thiophene Methylene Linker Conformational Flexibility

The methylene linker between the thiophene and carboxamide nitrogen is a structurally confirmed feature (by X-ray crystallography of the simpler analog N-(thiophen-2-ylmethyl)thiophene-2-carboxamide) that introduces conformational degrees of freedom absent in directly N-aryl thiazolidine analogs [3]. Computational chemists and structural biologists engaged in fragment-based drug design may exploit this flexibility for induced-fit docking studies or to explore binding pockets inaccessible to rigid, directly linked thiophene–amide congeners. The compound's moderate molecular weight (334.5 g/mol) and favorable calculated physicochemical profile (no halogen, MW < 500) position it as a fragment- or lead-like starting point .

Procurement-Standardized Positive Control for Thiazolidine-3-Carboxamide Synthetic Methodology Development

For synthetic chemistry groups developing new routes to thiazolidine-3-carboxamide derivatives, CAS 2034483-99-1 offers a structurally well-defined, commercially available reference standard with cataloged purity (≥90%) and transparent pricing [4]. The compound can serve as a benchmarking substrate for evaluating reaction yields, regioselectivity, and scalability of novel synthetic methodologies targeting the thiazolidine-3-carboxamide scaffold, providing a reproducible reference point across laboratories.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.